molecular formula C8H7N3O2 B12993416 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid

2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid

Cat. No.: B12993416
M. Wt: 177.16 g/mol
InChI Key: XOMAFHSPIRRVCW-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure. This compound is of significant interest in the fields of organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . These methods typically require specific reaction conditions, such as the use of specific solvents and catalysts to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the development of efficient and scalable synthetic routes is crucial for its potential commercial applications. Multicomponent reactions represent an effective tool for industrial synthesis, allowing the production of a wide range of products while avoiding complex multistage processes .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyrazine core .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound act by blocking γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-imidazo[1,2-a]pyrazin-3-ylacetic acid

InChI

InChI=1S/C8H7N3O2/c12-8(13)3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H,3H2,(H,12,13)

InChI Key

XOMAFHSPIRRVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CC(=O)O

Origin of Product

United States

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